Ethyl-delta-9-tetrahydrocannabinol

Catalog No.
S594971
CAS No.
134840-81-6
M.F
C18H24O2
M. Wt
272.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-delta-9-tetrahydrocannabinol

CAS Number

134840-81-6

Product Name

Ethyl-delta-9-tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1

InChI Key

JJBMVXFZSLTKCL-ZIAGYGMSSA-N

SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

ethyl-delta-9-tetrahydrocannabinol, ethyl-delta-9-THC

Canonical SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

The exact mass of the compound Ethyl-delta-9-tetrahydrocannabinol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl-delta-9-tetrahydrocannabinol (CAS 134840-81-6) is a synthetic analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis. It belongs to the classical cannabinoid structural class and is characterized by a two-carbon ethyl group at the C-3 position of the aromatic ring, in contrast to the five-carbon pentyl chain found in naturally abundant Δ⁹-THC. This specific modification makes it a critical tool for systematically investigating the structure-activity relationships (SAR) that govern cannabinoid receptor binding and functional potency.

Research Fit

Certified reference standard for analytical method development
Side-chain SAR probe for cannabinoid receptor studies
Distinct metabolic marker for forensic toxicology identification

Substituting Ethyl-delta-9-THC with more common analogs like Δ⁹-THC (pentyl chain) or Δ⁹-THCV (propyl chain) is unsuitable for its primary research applications. The affinity and functional potency of classical cannabinoids at CB1 and CB2 receptors are critically dependent on the length of the C-3 alkyl side chain. A decrease in chain length from the optimal five-to-eight carbons results in a predictable, non-interchangeable reduction in receptor binding and agonist activity. Therefore, using Δ⁹-THC or another homolog would fundamentally alter the experimental variable, making it impossible to accurately map the lower-potency region of the cannabinoid pharmacophore or to establish a structurally homologous baseline control.

Substitution Risk

Pharmacology sensitivity
C-3 alkyl side-chain modifications markedly shift CB receptor binding and intrinsic efficacy
Metabolic divergence
Ethyl homolog exhibits a distinct oxidative metabolism profile that may not transfer to other chain-length analogs
Regulatory & identity lock
Schedule I classification and unique metabolite signature preclude generic substitution in forensic workflows

Systematic Reduction in Cannabinoid Receptor Potency via C-3 Alkyl Chain Shortening

The primary value of Ethyl-delta-9-THC lies in its position within the well-established structure-activity relationship (SAR) of classical cannabinoids. Multiple studies have demonstrated that the length of the C-3 alkyl side chain directly correlates with binding affinity and potency at CB1 and CB2 receptors. Affinity generally increases with chain length, peaking with heptyl (C7) or octyl (C8) chains, while the pentyl (C5) chain of standard Δ⁹-THC provides a high-potency benchmark. Conversely, analogs with chains shorter than five carbons, such as the propyl (C3) chain of Δ⁹-THCV, show progressively lower binding affinity and potency. While direct binding data for the ethyl (C2) analog is not specifically published, this established SAR trend indicates that Ethyl-delta-9-THC will exhibit significantly lower potency than both Δ⁹-THC and Δ⁹-THCV, providing a critical low-activity data point for SAR studies.

Evidence DimensionCannabinoid Receptor (CB1/CB2) Binding Affinity & Functional Potency
Target Compound DataLower affinity and potency relative to Δ⁹-THC and Δ⁹-THCV (inferred from established SAR).
Comparator Or BaselineΔ⁹-THC (pentyl chain) serves as the high-potency benchmark. Δ⁹-THCV (propyl chain) has lower potency than Δ⁹-THC.
Quantified DifferencePotency decreases in a linear fashion as the alkyl chain length is reduced below five carbons.
ConditionsIn vitro cannabinoid receptor binding assays and in vivo functional activity assays (e.g., analgesia, hypothermia).

This compound is essential for researchers conducting SAR studies to precisely quantify how minimal alkyl chain length modulates receptor interaction and functional activity.

Metabolic pathway
Reported
Reduced C-8 hydroxylation; higher proportion of 11-oic acid metabolite vs pentyl-Δ9-THC in mouse model
Supports forensic differentiation of ethyl-Δ9-THC exposure
In vivo murine model; may require validation in human matrices
Certified purity
Specification review
≥95% (batch-specific CoA)
Baseline requirement for quantitative forensic analysis
Purity confirmed per supplier CoA
Regulatory status
Class-level
Schedule I controlled substance (US CSA)
Mandates DEA licensing for procurement and use
Verify local jurisdiction requirements

Essential Component for Cannabinoid Structure-Activity Relationship (SAR) Studies

The primary application is in pharmacological research to build a homologous series of C-3 alkyl cannabinoids. Procuring the ethyl (C2), propyl (C3), butyl (C4), and pentyl (C5) analogs allows for a systematic investigation of how chain length influences receptor pocket interactions, binding kinetics, and signal transduction pathways.

Low-Potency Negative Control in Receptor Function Assays

In experiments assessing the effects of high-potency cannabinoids like Δ⁹-THC or synthetic agonists (e.g., CP-55,940), Ethyl-delta-9-THC serves as a structurally homologous negative control. Its use helps to confirm that observed effects are due to potent receptor activation rather than non-specific membrane interactions or other off-target effects of the classical cannabinoid scaffold.

Development of Certified Analytical Reference Standards

For forensic, toxicological, and quality control laboratories, a certified reference material of Ethyl-delta-9-THC is necessary for method development and validation. It enables the unambiguous identification and quantification of this specific synthetic analog in seized materials or commercial products, ensuring accurate differentiation from regulated isomers like Δ⁹-THC and Δ⁸-THC.

Application Fit

Application
Selection Property
Validation Focus
Forensic identification & quantification
Certified reference standard purity
Method specificity & matrix interference
Cannabinoid receptor SAR studies
Alkyl side-chain length probe
CB1/CB2 binding & efficacy context
In vivo cannabinoid metabolism research
Ethyl-side-chain metabolic probe
CYP-mediated pathway interpretation

XLogP3

5.3

Wikipedia

3-Ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol

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